molecular formula C5H10FNO B1449255 (3-Fluorooxolan-3-yl)methanamine CAS No. 1262407-64-6

(3-Fluorooxolan-3-yl)methanamine

Cat. No. B1449255
M. Wt: 119.14 g/mol
InChI Key: GPALTVKWFDQXPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluorooxolan-3-yl)methanamine, commonly referred to as 3FOMA, is a synthetic compound with a wide variety of applications in scientific research, including biochemical and physiological studies. It is a fluorinated derivative of oxolan-3-ylmethanamine, which is an important intermediate in the synthesis of various pharmaceuticals. 3FOMA has a unique chemical structure and is considered to be a useful tool for the study of the structure-function relationships of proteins and other biomolecules.

Scientific Research Applications

Synthesis and Characterization

  • A study by Zhai Zhi-we (2014) focused on the synthesis and characterization of a novel 1,3-Dithiolane compound involving a reaction similar to (3-Fluorooxolan-3-yl)methanamine. This work is significant for understanding the chemical properties and potential applications of such compounds in various fields (Zhai, 2014).

Application in Pharmacology

  • J. Sniecikowska et al. (2019) designed novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors, which showed promise as antidepressant drug candidates. Although not directly involving (3-Fluorooxolan-3-yl)methanamine, this study highlights the potential of similar compounds in pharmacology (Sniecikowska et al., 2019).

Catalytic and Chemical Reactions

  • Gavin W. Roffe et al. (2016) studied 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives for their use in catalytic applications. Their findings are relevant for understanding the catalytic potential of structurally similar compounds like (3-Fluorooxolan-3-yl)methanamine (Roffe et al., 2016).

Biochemical Applications

  • Uttara Basu et al. (2014) explored the photocytotoxic properties of Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, demonstrating the potential of such compounds in biochemical applications, particularly in photodynamic therapy (Basu et al., 2014).

Molecular Studies and Spectroscopy

  • Li Ping-hua (2010) conducted a study on polydentate ligand N,N-bis(4-(6-(pyridine-2-yl)pyridin-2-yl)benzyl)(pyridin-2-yl)methanamine, which involved spectroscopic investigation. This research provides insights into the photophysical behaviors of related compounds, useful in molecular studies (Li, 2010).

properties

IUPAC Name

(3-fluorooxolan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c6-5(3-7)1-2-8-4-5/h1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPALTVKWFDQXPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluorooxolan-3-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Fluorooxolan-3-yl)methanamine
Reactant of Route 2
(3-Fluorooxolan-3-yl)methanamine
Reactant of Route 3
(3-Fluorooxolan-3-yl)methanamine
Reactant of Route 4
(3-Fluorooxolan-3-yl)methanamine
Reactant of Route 5
(3-Fluorooxolan-3-yl)methanamine
Reactant of Route 6
(3-Fluorooxolan-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.